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Compound of Interest

Compound Name: O-Desmethyl quinidine

Cat. No.: B15600928

Introduction

O-Desmethyl quinidine, also known as cupreidine or 6'-hydroxycinchonine, is the primary and
pharmacologically active metabolite of quinidine.[1][2] Quinidine, a classic class |
antiarrhythmic agent, undergoes hepatic metabolism, primarily through the cytochrome P450
(CYP) 3A4 enzyme, to form O-Desmethyl quinidine.[3] This metabolite itself exhibits
antiarrhythmic properties and contributes to the overall therapeutic and toxic effects of
quinidine.[2] Due to its significant role in the pharmacokinetics and pharmacodynamics of its
parent drug, O-Desmethyl quinidine serves as a critical reference standard in various
pharmacological and toxicological studies. Its applications are pivotal for researchers,
scientists, and drug development professionals in accurately quantifying quinidine and its
metabolites in biological matrices, understanding drug metabolism, and investigating potential
drug-drug interactions.

Physicochemical Properties and Quality Control

A reference standard of O-Desmethyl quinidine should be of high purity, typically =98%, and
well-characterized.
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Property Value Reference

Chemical Formula C19H22N202 --INVALID-LINK--
Molecular Weight 310.40 g/mol --INVALID-LINK--
Appearance White to off-white solid --INVALID-LINK--
Purity (by HPLC) >98% --INVALID-LINK--
Storage -20°C for long-term storage --INVALID-LINK--

Applications in Pharmacology

The primary applications of O-Desmethyl quinidine as a reference standard include:

o Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate quantification of O-
Desmethyl quinidine alongside quinidine in biological samples (e.g., plasma, urine) is
essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of
quinidine. This allows for the determination of key PK parameters such as half-life,
clearance, and volume of distribution for both the parent drug and its active metabolite.

e Drug Metabolism Studies: O-Desmethyl quinidine is a crucial tool in in vitro and in vivo
studies aimed at understanding the metabolic pathways of quinidine. It serves as a marker
for CYP3A4 activity, the primary enzyme responsible for its formation.

o CYP2D6 Inhibition Biomarker: Quinidine is a potent inhibitor of the cytochrome P450 enzyme
CYP2D6.[4][5] Studies investigating this inhibition often measure the levels of quinidine and
its metabolites. O-Desmethyl quinidine can be used in such studies to differentiate the
metabolic pathways and assess the specific impact on CYP2D6.

¢ Internal Standard in Bioanalytical Methods: Due to its structural similarity to quinidine and its
different mass, O-Desmethyl quinidine can potentially be used as an internal standard in
liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of
quinidine in biological matrices, provided it is not an analyte of interest in the same study.

Experimental Protocols
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Protocol 1: Quantification of Quinidine and O-Desmethyl
Quinidine in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of quinidine and
O-Desmethyl quinidine in human plasma. This method is crucial for pharmacokinetic and
drug metabolism studies.

1. Materials and Reagents:
¢ O-Desmethyl quinidine reference standard
e Quinidine reference standard

« Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such
as a deuterated analog)

e Human plasma (K2EDTA as anticoagulant)
o Acetonitrile (HPLC grade)

¢ Methanol (HPLC grade)

e Formic acid (LC-MS grade)

o Water (LC-MS grade)

2. Standard Solution Preparation:

e Stock Solutions (1 mg/mL): Accurately weigh and dissolve O-Desmethyl quinidine and
quinidine in methanol.

o Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v)
acetonitrile:water to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

e To 100 pL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube,
add 300 pL of acetonitrile containing the internal standard.
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Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase.

4. LC-MS/MS Conditions:
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Parameter Condition
LC System Agilent 1290 Infinity 1l or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 1.8 um

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

5% B to 95% B over 5 minutes, hold for 1 min,

Gradient

then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 pL

MS System

Agilent 6470 Triple Quadrupole or equivalent

lonization Mode

Electrospray lonization (ESI), Positive

MRM Transitions

Quinidine: 325.2 - 158.1; O-Desmethyl
quinidine: 311.2 - 158.1

Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500V

5. Data Analysis:

» Construct a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the nominal concentration of the calibration standards.

o Use a weighted (1/x?) linear regression to fit the data.
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¢ Quantify the concentrations of quinidine and O-Desmethyl quinidine in the plasma samples
from the calibration curve.

Sample Preparation

Add Internal Standard in Acetonitrile (300 L) Centrifuge (14,000 rpm, 10 min)

Plasma Sample (100 L) Collect Superatant Evaporate to Dryness Reconstitute in Mobile Phase (100 pL)
is

Chromatographic Separation

Mass Spectrometric Detection (MRM)

Calibration Curve Construction

Quantification of Analytes

Click to download full resolution via product page
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Protocol 2: In Vitro CYP2D6 Inhibition Assay using a
Fluorescent Probe

This protocol describes a method to assess the inhibitory potential of compounds on CYP2D6
activity using O-Desmethyl quinidine as a potential inhibitor (or for comparison with quinidine)
and a fluorescent probe substrate.

1. Materials and Reagents:

¢ O-Desmethyl quinidine reference standard
e Quinidine (as a positive control inhibitor)

e Recombinant human CYP2D6 enzyme

o CYP2DE6 fluorescent probe substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-
methoxy-4-methylcoumarin, AMMC)

 NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate
dehydrogenase)

e Potassium phosphate buffer (pH 7.4)
e Acetonitrile

o 96-well black microplates

2. Assay Procedure:

» Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating
system, and recombinant CYP2D6 enzyme.

e Add 180 pL of the master mix to each well of the 96-well plate.

e Add 10 pL of various concentrations of O-Desmethyl quinidine (or quinidine) dissolved in
buffer (typically with a small amount of organic solvent like DMSO, ensuring the final
concentration is <1%). Include a vehicle control (no inhibitor).
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Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding 10 uL of the fluorescent probe substrate (AMMC).
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding 50 pL of acetonitrile.

Read the fluorescence on a plate reader at the appropriate excitation and emission
wavelengths for the metabolized product (for AMMC metabolite: ExX’Em = 390/460 nm).

. Data Analysis:
Subtract the background fluorescence (wells with no enzyme).

Calculate the percent inhibition for each concentration of the test compound relative to the
vehicle control.

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

Determine the I1Cso value by fitting the data to a four-parameter logistic equation.
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Assay Setup

@aster Mix (Buffer, NADPH system, CYP2D6)

@aster Mix into 96-well plate
Add O-Desmethyl Quinidine (@

i¢ Reaction

Data Acquisition & Analysis

Read Fluorescence

Calculate % Inhibition

Plot Inhibition vs. Concentration

Determine IC50 Value
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Quantitative Data Summary

The following table summarizes key quantitative data related to the pharmacology of O-
Desmethyl quinidine.

Parameter Value Species Study Context  Reference
Terminal Half-life ) ) Intravenous
65.4 + 34.4 min Rabbit o [11[2]
(tv2) bolus injection
Volume of
o Approx. half that ) Intravenous
Distribution o Rabbit o [1][2]
of quinidine bolus injection
(vdp)
Total Body Similar to ) Intravenous
- Rabbit S [1][2]
Clearance quinidine bolus injection
CYP2D6 In vitro, yeast
o ) 0.43-2.3uM Human ] [4]
Inhibition (Ki) microsomes

Metabolic Pathway

The metabolic conversion of quinidine to O-Desmethyl quinidine is a key step in its

CYP3A4
(Primary Enzyme)

elimination.

O-Desmethyl Quinidine
(6'-hydroxycinchonine)
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Conclusion

O-Desmethyl quinidine is an indispensable reference standard for the comprehensive
pharmacological evaluation of quinidine. Its use in bioanalytical method development,
pharmacokinetic modeling, and drug metabolism studies allows for a deeper understanding of
the disposition and effects of quinidine in both preclinical and clinical settings. The detailed
protocols provided herein offer a framework for researchers to effectively utilize O-Desmethyl
quinidine in their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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